

Application Notes and Protocols for W146

Dosage and Administration in Mice

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Compound of Interest

Compound Name: W146

Cat. No.: B570587

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Introduction

W146 is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. As a result of its immunomodulatory properties, **W146** is a valuable tool for in vivo studies in mice to investigate the therapeutic potential of S1P1 antagonism in various disease models, including autoimmune disorders and inflammation. These application notes provide a comprehensive overview of the dosage and administration of **W146** in mice, compiled from peer-reviewed studies.

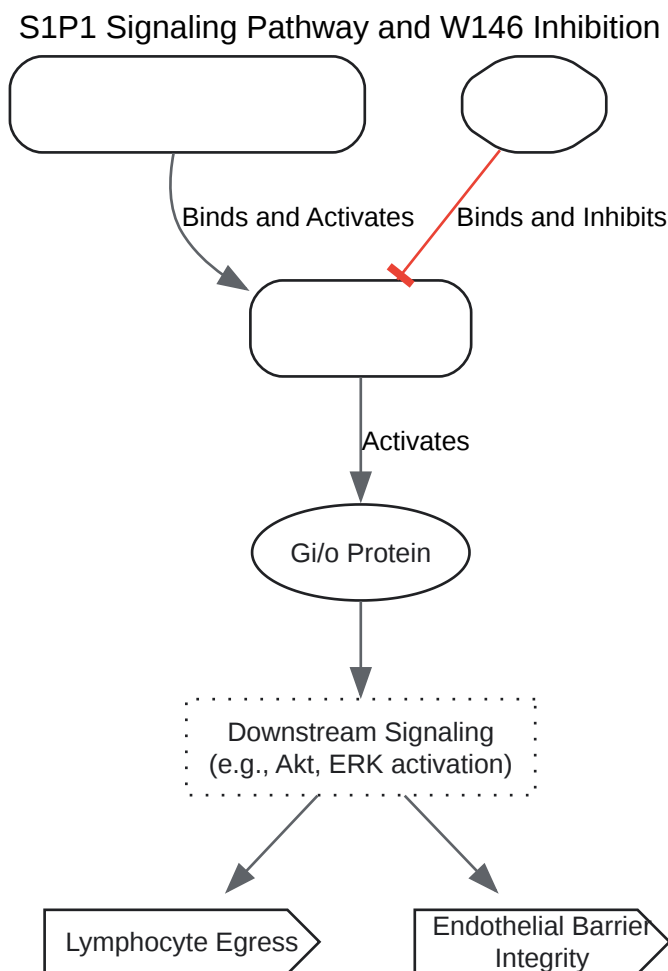
Data Presentation: W146 Dosage and Effects in Mice

The following table summarizes the quantitative data on **W146** dosage, administration route, and observed physiological effects in mice.

Dosage	Administration Route	Mouse Strain	Key Observed Effects	Reference
3 mg/kg	Intraperitoneal (IP)	Not Specified	Induces lung edema.[1]	[1]
10 mg/kg	Intraperitoneal (IP)	Not Specified	Induces significant but transient blood lymphopenia; causes accumulation of mature T cells in the thymus medulla and lung edema.[2][3]	[2][3]
10 mg/kg	Intraperitoneal (IP)	C57BL/6	Induces vascular permeability.	[4]
30 mg/kg	Not Specified	Naive mice	Caused lymphocyte sequestration and pulmonary edema that lasted 24 hours.	[5]

Signaling Pathway of S1P1 and Inhibition by W146

The diagram below illustrates the signaling pathway of the S1P1 receptor and the mechanism of inhibition by **W146**.



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Caption: S1P1 signaling pathway and its inhibition by the antagonist **W146**.

Experimental Protocols

Preparation of **W146** for Injection

- Reconstitution: **W146** is typically supplied as a solid. Reconstitute the compound in a suitable vehicle. A common vehicle is a solution of dimethyl sulfoxide (DMSO) followed by dilution in saline or phosphate-buffered saline (PBS).

- Example: Dissolve **W146** in 100% DMSO to create a stock solution. For injections, dilute the stock solution with sterile saline (0.9% NaCl) to the desired final concentration. The final concentration of DMSO in the injected solution should be minimized (typically <5%) to avoid vehicle-induced toxicity.
- Concentration Calculation: Calculate the required concentration of the **W146** solution based on the desired dosage (e.g., 3 mg/kg or 10 mg/kg) and the average weight of the mice to be treated. The injection volume should be kept consistent, typically between 100 µL and 200 µL per 20-25g mouse.

Intraperitoneal (IP) Injection Protocol in Mice

This protocol outlines the standard procedure for administering **W146** via intraperitoneal injection.

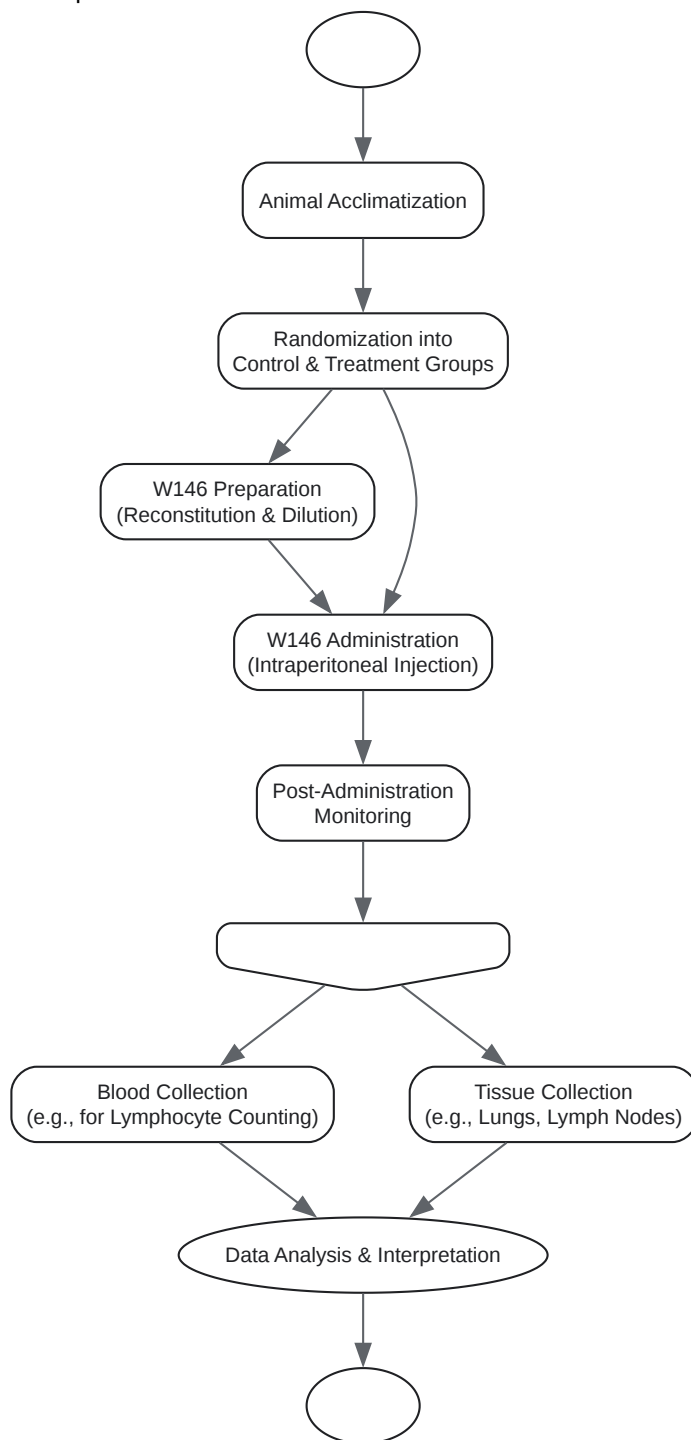
- Materials:
 - **W146** solution at the desired concentration
 - Sterile syringes (1 ml)
 - Sterile needles (25-27 gauge)
 - 70% ethanol or other suitable disinfectant
 - Animal scale
 - Appropriate personal protective equipment (PPE)
- Procedure:
 - Animal Handling and Restraint:
 - Weigh each mouse to accurately calculate the injection volume.
 - Gently restrain the mouse using a preferred method, such as the scruff-of-the-neck technique, to expose the abdomen.^{[6][7][8]}

- Injection Site Identification:
 - Position the mouse so that its head is slightly lower than its body. This will help to move the abdominal organs away from the injection site.
 - The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.^{[6][7]}
- Injection:
 - Disinfect the injection site with 70% ethanol.
 - Insert the needle, with the bevel facing up, at a 15-30 degree angle into the peritoneal cavity.
 - Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new injection.
 - Slowly inject the calculated volume of the **W146** solution.
 - Withdraw the needle smoothly.
- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or bleeding at the injection site.
 - Continue to monitor the animals at regular intervals as required by the experimental design.

Experimental Workflow for W146 Administration and Analysis

The following diagram outlines a typical experimental workflow for studying the effects of **W146** in a mouse model.

Experimental Workflow for W146 Administration in Mice

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Caption: A generalized experimental workflow for **W146** administration and subsequent analysis in mice.

Important Considerations

- **Vehicle Control:** Always include a vehicle control group that receives an injection of the vehicle solution (e.g., saline with the same percentage of DMSO) without **W146** to account for any effects of the vehicle or the injection procedure itself.
- **Dose-Response Studies:** To determine the optimal dose for a specific experimental model, it is recommended to perform a dose-response study.
- **Pharmacokinetics:** The transient nature of **W146**-induced lymphopenia suggests a relatively short half-life in vivo. The timing of sample collection and endpoint analysis should be carefully considered in relation to the timing of **W146** administration.
- **Animal Welfare:** All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

By following these application notes and protocols, researchers can effectively and responsibly utilize **W146** as a tool to investigate the role of the S1P1 receptor in various physiological and pathological processes in mice.

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